(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
Description
Properties
IUPAC Name |
1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-2-20(23)16-5-3-4-14(12-16)6-10-18-11-8-15-7-9-17(21)13-19(15)22-18/h2-13,20,23H,1H2/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUINHIXKJYJX-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472531 | |
| Record name | (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149968-10-5 | |
| Record name | (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol, commonly referred to as a chloroquinoline derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H16ClNO
- Molecular Weight : 321.80 g/mol
- CAS Number : 149968-10-5
Chloroquinoline derivatives, including this compound, have been studied for various biological activities, primarily their antimicrobial and anticancer properties. The presence of the chloroquinoline moiety is crucial for their biological efficacy, as it enhances interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance:
- In vitro studies have shown that chloroquinoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- The mechanism often involves interference with bacterial DNA replication or protein synthesis.
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Similar compounds have been reported to induce apoptosis in tumor cells through:
Case Studies
- Antimicrobial Efficacy Against Resistant Strains
- Cytotoxicity in Cancer Cell Lines
Data Table of Biological Activities
Comparison with Similar Compounds
Montelukast and Its Derivatives
Montelukast sodium (C₃₅H₃₅ClNNaO₃S, MW 608.17) is a leukotriene receptor antagonist used in asthma therapy. Key structural differences include:
- Sulfur-containing side chain : Montelukast incorporates a sulfanyl methyl cyclopropane acetic acid group, enhancing receptor binding .
- Stereochemistry: Montelukast’s (R,E)-configuration contrasts with the target compound’s simpler propenol chain. The cis-isomer (Z-configuration, CAS 774538-96-4) of montelukast is less stable and bioactive, highlighting the importance of the E-configuration .
- Solubility: Montelukast sodium’s carboxylate group improves aqueous solubility, whereas the target compound’s propenol may limit solubility .
Montelukast dicyclohexylamine salt (C₃₅H₃₆ClNO₃S·C₁₂H₂₃N, MW 767.50) is a crystalline derivative with enhanced stability, demonstrating how salt formation can optimize physicochemical properties .
Quinoline Chalcone Analogues
Compounds like (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (CAS N/A) exhibit antimicrobial and anticancer activities. Key comparisons:
- Functional Groups: Chalcone derivatives feature α,β-unsaturated ketones instead of propenol, enabling Michael addition reactions with biological targets .
Indole Derivatives
The indole-based 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) (IC₅₀: 0.0059 μM for CysLT1) shows enhanced selectivity due to its carboxylic acid and methoxy groups, which are absent in the target compound. This suggests that additional polar groups can improve potency .
Stereoisomers and Impurities
- (S,E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol (CAS 287930-77-2) differs in stereochemistry (S-configuration) and substituents, leading to varied solubility (457.99 MW) and bioactivity .
- cis-Montelukast (Z-configuration, CAS 774538-96-4) is light-sensitive and less therapeutically active, underscoring the E-configuration’s role in stability and efficacy .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and stereochemistry?
The primary method involves a Claisen-Schmidt condensation between 7-chloro-2-methylquinoline and 3-acetylbenzaldehyde under basic conditions. Critical factors include the base (e.g., NaOH or K₂CO₃), solvent (ethanol/methanol), temperature (60–80°C), and reaction duration (8–12 hours), which collectively achieve yields >65% and E-selectivity. Microwave-assisted synthesis reduces time to 30 minutes with comparable yields .
Q. What spectroscopic and crystallographic techniques confirm its molecular structure?
- ¹H/¹³C NMR : Vinyl proton coupling constants (J = 12–16 Hz) confirm the E-configuration.
- X-ray crystallography : Single-crystal analysis (100 K, Cu Kα) reveals trans spatial arrangements, with torsion angles like C28-C27-C22-C21 = -176.93(16)° .
- IR spectroscopy : Conjugated enone C=O stretches appear at ~1650 cm⁻¹ .
Q. What preliminary biological activities have been reported?
The compound shows IC₅₀ values of 2.1–8.7 μM against Plasmodium falciparum (antimalarial) and 5.3 μM in MCF-7 breast cancer cells. Standard assays include:
- Antiplasmodial : [³H]-hypoxanthine incorporation.
- Cytotoxicity : MTT assays (48-hour exposure). The 7-chloro substituent and enone system are critical for activity .
Advanced Research Questions
Q. How can the Claisen-Schmidt condensation be optimized for regioselectivity?
- Microwave synthesis : 80W, 100°C, 30 minutes (78% yield).
- Phase-transfer catalysis : Tetrabutylammonium bromide in water/toluene improves regiocontrol.
- DFT modeling : Predicts optimal orbital interactions in DMF. Validate with HPLC-MS .
Q. How to resolve discrepancies between calculated and experimental dihedral angles?
- High-resolution XRD : ≤0.8 Å resolution with multipole refinement.
- VT-NMR : Assesses conformational flexibility.
- AIM analysis : Identifies weak intramolecular interactions.
- Solid-state ¹³C CP/MAS NMR : Confirms crystal packing effects .
Q. What molecular mechanisms underlie its antimalarial activity?
- Hemozoin inhibition : UV-vis monitoring of β-hematin crystallization (λ = 405 nm).
- Molecular docking : Binds PfATP6 (PDB 3PGV) via H-bonds with Glu255 and π-π stacking with Phe139.
- Resistance studies : SYBR Green I assays show 3.2-fold synergy with artemisinin .
Q. How do computational methods explain its electronic properties?
- DFT (M06-2X/def2-TZVP) : HOMO (-6.2 eV) localizes on the enone, explaining nucleophilic susceptibility.
- Electrophilicity index : ω = 3.1 eV predicts Michael addition reactivity.
- TD-DFT : Simulates UV-vis transitions (λmax = 342 nm) .
Q. What formulation strategies improve stability in biological systems?
- Lyophilization : With trehalose (1:3 w/w) ensures >6-month stability at -20°C.
- PLGA nanoparticles : 150–200 nm size extend plasma half-life to 8.7 hours.
- LC-QTOF-MS : Identifies major metabolites (e.g., quinoline N-oxide) .
Q. How to design SAR studies for enhanced specificity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
